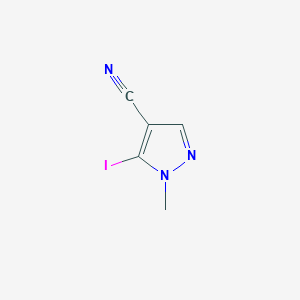
8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline
Overview
Description
8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H10BrFN . It is a derivative of tetrahydroquinoline, a class of compounds that are commonly occurring substructures in a large number of biologically active compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines, including this compound, can be achieved through a two-step procedure. The first step involves a regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines. The second step is a subsequent intramolecular Buchwald–Hartwig amination .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydroquinoline core with bromine and fluorine substituents at the 8 and 5 positions, respectively .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature. It has a predicted boiling point of 285.0±40.0 °C .
Scientific Research Applications
Synthesis and Transformation
8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline and its derivatives are key intermediates in various synthetic transformations. For instance, the synthesis of 8-fluoro-3,4-dihydroisoquinoline, a precursor to numerous tetrahydroisoquinoline derivatives, is facilitated through directed ortho-lithiation reactions. These derivatives find potential applications as central nervous system drug candidates (Hargitai et al., 2018).
Heterocyclisation Reactions
Palladium(II)-catalyzed heterocyclisation of 8-arylethynyl-tetrahydroquinolines, including 8-bromo-1,2,3,4-tetrahydroquinoline, leads to the synthesis of dihydropyrroloquinolines. This process demonstrates good yields and tolerates various substituents on the tetrahydroquinoline ring (Marchand et al., 2005).
Antibacterial Agents Synthesis
The synthesis of the antibacterial agent flumequine from 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline highlights the significance of tetrahydroquinoline derivatives in the development of antibacterial drugs (Bálint et al., 1999).
Antiulcer Activity
Some 8-substituted tetrahydroquinolines demonstrate significant antiulcer activities, indicating their potential therapeutic application in gastric ulcer treatments (Uchida et al., 1990).
In Vitro Cytotoxic Studies
The cytotoxicity of Co(III), Ni(II), and Cu(II) complexes with 8-hydroxyquinoline derived thiosemicarbazones, which are structurally similar to tetrahydroquinoline derivatives, has been studied, revealing potential applications in cancer treatment (Kotian et al., 2021).
Metal Ion Sensing
Derivatives of tetrahydroquinolines are being explored as chemosensors for metal ions, such as Pd2+ ions, suggesting their utility in environmental monitoring and chemical analysis (Shally et al., 2020).
Properties
IUPAC Name |
8-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h3-4,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOBVDJUJIYVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


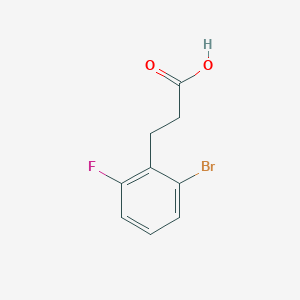

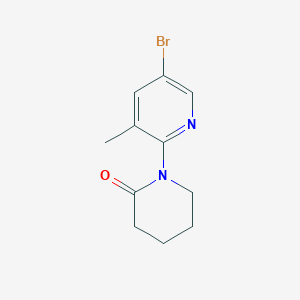
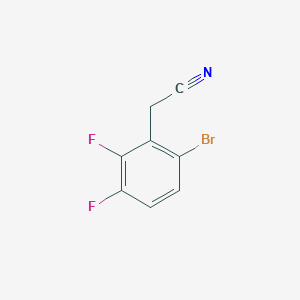
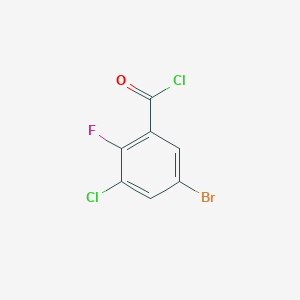
![6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1380767.png)
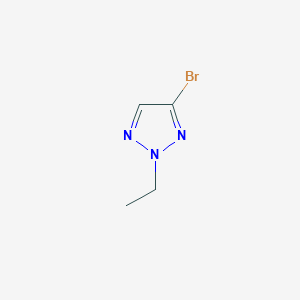
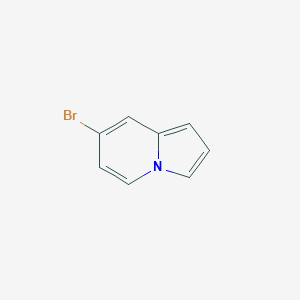



![4-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1380773.png)
![Methyl 2-[(ethylsulfanyl)methyl]benzoate](/img/structure/B1380779.png)
